molecular formula C19H25NO4 B5525289 6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide

6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide

Cat. No.: B5525289
M. Wt: 331.4 g/mol
InChI Key: YNNOFTIAKFBYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H25NO4 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.17835828 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide is a compound with potential significance in chemical synthesis and pharmacology. Its structure suggests it could serve as a precursor or an intermediate in the synthesis of complex molecules. For example, compounds with similar benzofuran and furanyl components have been synthesized for their anti-inflammatory and analgesic properties, as demonstrated by the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds exhibit significant cyclooxygenase-1/2 (COX-1/2) inhibition, demonstrating analgesic and anti-inflammatory activities.

Heterocyclic Derivative Syntheses

Heterocyclic compounds involving tetrahydrofuran, dioxolane, and oxazoline derivatives have been synthesized under oxidative carbonylation conditions, showing the versatility of similar furanyl and benzofuran derivatives in creating pharmacologically active agents (Bacchi et al., 2005). The reactions provide a pathway to diverse heterocycles, potentially applicable to compounds with structural similarities to this compound.

Pharmacological Potential

Compounds structurally related to this compound have shown pharmacological potential. For instance, novel furanyl derivatives from the red seaweed Gracilaria opuntia exhibited significant anti-inflammatory and antioxidative effects in various in vitro models, highlighting the therapeutic potential of furanyl benzofuran derivatives (Makkar & Chakraborty, 2018). These findings suggest that this compound could also have promising pharmacological applications, pending further research.

Properties

IUPAC Name

6-methoxy-N,3-dimethyl-N-[3-(oxolan-2-yl)propyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-13-16-9-8-15(22-3)12-17(16)24-18(13)19(21)20(2)10-4-6-14-7-5-11-23-14/h8-9,12,14H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNOFTIAKFBYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(C)CCCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.